molecular formula C6H10Cl2N2 B1379759 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride CAS No. 1390654-72-4

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride

Cat. No.: B1379759
CAS No.: 1390654-72-4
M. Wt: 181.06 g/mol
InChI Key: UEFABEFZXRFIID-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a useful research compound. Its molecular formula is C6H10Cl2N2 and its molecular weight is 181.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is involved in various chemical reactions and synthesis processes. For instance, 2-(1-Chloro-2,2-dimethylpropyl)-1-methyl-1H-imidazole hydrochloride undergoes nucleophilic addition reactions with secondary amines, yielding both abnormal and normal SN2 products. This indicates its potential in forming diverse chemical structures through different reaction pathways (Ohta et al., 2000). Additionally, chlorination of related compounds results in the formation of various imidazole and imidazolidine derivatives, highlighting its role in the synthesis of novel chemical entities (McKay & Kreling, 1959).

Potential in Medicinal Chemistry

The compound is also significant in medicinal chemistry. For example, derivatives of imidazole, including those with chloroethyl groups, have been studied for their antitumor properties. Such compounds have been evaluated in clinical settings for their effects on malignant astrocytomas, highlighting their potential in cancer treatment (Ikeda et al., 1996).

Corrosion Inhibition

Imidazole derivatives, including those with chloroethyl groups, are explored as corrosion inhibitors. Studies have shown their effectiveness in protecting metals like steel in acidic environments, indicating their utility in industrial applications (Zhang et al., 2015).

Biochemical Studies

In the field of biochemistry, the cytotoxic activity of related compounds like 1-chloroethyl-2-chloromethyl-2-imidazoline hydrochloride has been characterized. These studies help understand the interaction of such compounds with cellular DNA and their potential mechanisms of action (Mircheva Jj, 1988).

Properties

IUPAC Name

2-(2-chloroethyl)-1-methylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2.ClH/c1-9-5-4-8-6(9)2-3-7;/h4-5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFABEFZXRFIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1390654-72-4
Record name 1H-Imidazole, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1390654-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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